Methyl 3-methoxy-3-methylbutanoate

Description

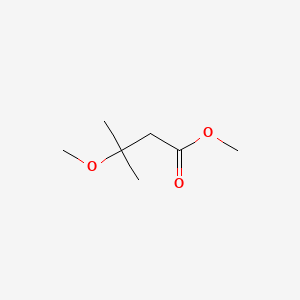

Methyl 3-methoxy-3-methylbutanoate is a branched-chain ester characterized by a methoxy (-OCH₃) and a methyl (-CH₃) group at the third carbon of the butanoate backbone. Its molecular formula is C₇H₁₂O₃, with a calculated molecular weight of 144.17 g/mol. This compound belongs to a class of esters widely studied for their applications in fragrances, resins, and as intermediates in organic synthesis.

Propriétés

IUPAC Name |

methyl 3-methoxy-3-methylbutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c1-7(2,10-4)5-6(8)9-3/h5H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQZYJSGQFJYWBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(=O)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10609725 | |

| Record name | Methyl 3-methoxy-3-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10609725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.18 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56830-25-2 | |

| Record name | Methyl 3-methoxy-3-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10609725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : Le 3-méthoxy-3-méthylbutanoate de méthyle peut être synthétisé par estérification de l'acide 3-méthoxy-3-méthylbutanoïque avec du méthanol en présence d'un catalyseur acide tel que l'acide sulfurique. La réaction est généralement effectuée sous reflux pour assurer une conversion complète.

Méthodes de Production Industrielle : Dans un environnement industriel, la production de 3-méthoxy-3-méthylbutanoate de méthyle implique un processus d'estérification continu. Cette méthode utilise un réacteur à lit fixe où l'acide et l'alcool sont alimentés en continu, et l'ester est retiré en continu. Ce processus améliore l'efficacité et le rendement de la réaction d'estérification.

Types de Réactions :

Oxydation : Le 3-méthoxy-3-méthylbutanoate de méthyle peut subir des réactions d'oxydation pour former les acides carboxyliques correspondants.

Réduction : Il peut être réduit pour former des alcools.

Substitution : Le groupe ester peut être substitué par d'autres nucléophiles dans des conditions appropriées.

Réactifs et Conditions Communs :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont utilisés.

Substitution : Des nucléophiles comme l'ammoniac ou les amines peuvent être utilisés dans les réactions de substitution.

Principaux Produits Formés :

Oxydation : Acide 3-méthoxy-3-méthylbutanoïque.

Réduction : 3-Méthoxy-3-méthylbutanol.

Substitution : Divers esters substitués en fonction du nucléophile utilisé.

4. Applications de Recherche Scientifique

Le 3-méthoxy-3-méthylbutanoate de méthyle a plusieurs applications dans la recherche scientifique :

Chimie : Utilisé comme réactif en synthèse organique et comme étalon en chimie analytique.

Biologie : Étudié pour ses activités biologiques potentielles et ses interactions avec les enzymes.

Médecine : Investigé pour ses propriétés thérapeutiques potentielles et comme précurseur dans la synthèse de produits pharmaceutiques.

Industrie : Largement utilisé dans l'industrie des arômes et des parfums en raison de son agréable odeur. Il est également utilisé comme solvant dans diverses applications industrielles.

5. Mécanisme d'Action

Le mécanisme d'action du 3-méthoxy-3-méthylbutanoate de méthyle implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes et les récepteurs. Le groupe ester peut subir une hydrolyse pour libérer l'acide et l'alcool correspondants, qui peuvent ensuite participer à diverses voies biochimiques. Les cibles moléculaires et les voies exactes dépendent de l'application et du contexte spécifiques dans lesquels le composé est utilisé.

Composés Similaires :

- 3-Méthylbutanoate de méthyle

- 2-Méthoxy-3-méthylbutanoate de méthyle

- 3-Méthoxybutanoate de méthyle

Comparaison : Le 3-méthoxy-3-méthylbutanoate de méthyle est unique en raison de la présence à la fois d'un groupe méthoxy et d'un groupe méthyle sur le même atome de carbone. Cette caractéristique structurale confère des propriétés chimiques et physiques distinctes, telles que son profil olfactif spécifique et sa réactivité. Comparé à des composés similaires, il peut présenter des modèles de réactivité et des applications différents, ce qui le rend précieux dans des contextes industriels et de recherche spécifiques.

Applications De Recherche Scientifique

Common Synthesis Conditions

| Reagents | Catalysts |

|---|---|

| Methyl 3-aminocrotonate | Basic conditions (e.g., sodium hydroxide) |

| 3-Methoxy-3-oxopropyl chloride |

Scientific Research Applications

Methyl 3-methoxy-3-methylbutanoate has been investigated for a variety of scientific applications:

1. Chemistry:

- Building Block for Organic Synthesis: It serves as a versatile scaffold for synthesizing complex organic molecules.

2. Biology:

- Enzyme-Substrate Interaction Studies: The compound is employed in biochemical assays to probe interactions between enzymes and their substrates.

- Inhibition Studies: Research indicates that it can inhibit specific enzymes involved in metabolic pathways, demonstrating potential therapeutic applications.

3. Medicine:

- Drug Development: Methyl 3-methoxy-3-methylbutanoate is explored as a drug intermediate in pharmaceutical research.

4. Industry:

- Specialty Chemicals Production: It is utilized in manufacturing specialty chemicals and materials due to its unique properties.

The biological activity of methyl 3-methoxy-3-methylbutanoate has been documented in several studies:

Enzyme Inhibition:

Research shows that this compound can significantly inhibit enzyme secretion at concentrations around 50 μM, indicating its potential as a therapeutic agent against bacterial virulence factors.

Case Studies

| Study | Concentration | Effect |

|---|---|---|

| Pendergrass et al. (2024) | 50 μM | ~50% inhibition of enzyme secretion |

| Laboratory Assays | Varies | Inhibition of Type III secretion system activity in pathogenic bacteria |

Industrial Applications

Methyl 3-methoxy-3-methylbutanoate is also recognized for its industrial applications:

- Cleaning Agents: Its low toxicity and biodegradability make it suitable for use in household cleaners and industrial cleaning agents.

- Aromatics: The compound's compatibility with fragrance compounds allows it to be used in air fresheners and other aromatic formulations.

Mécanisme D'action

The mechanism of action of methyl 3-methoxy-3-methylbutanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Table 1: Comparative Properties of Methyl 3-Methoxy-3-Methylbutanoate and Analogs

Structural and Functional Group Comparisons

Methyl 3-Hydroxy-3-Methylbutanoate (C₆H₁₀O₃): Differs by replacing the methoxy (-OCH₃) group with a hydroxyl (-OH) group. Higher polarity due to the -OH group, enhancing solubility in polar solvents. Used as a synthetic intermediate, e.g., in the production of β-hydroxy esters.

Ethyl 3-Hydroxy-3-Methylbutanoate (C₇H₁₄O₃): Ethyl ester variant with a hydroxyl group. Larger molecular weight (146.18 g/mol) due to the ethyl group, reducing volatility compared to methyl esters. Common in flavor industries due to fruity odor profiles.

Methyl 3-((4-Methoxybenzyl)oxy)butanoate (C₁₃H₁₈O₅): Features a 4-methoxybenzyl ether group, increasing steric bulk and complexity. Synthesized via trichloroacetimidate coupling (94% yield), demonstrating efficient routes for protected esters. Used in multi-step pharmaceutical syntheses, e.g., for pyrone derivatives.

3-Methyl-3-Methoxybutanol (C₆H₁₄O₂): Alcohol derivative with a methoxy group. Lower molecular weight (118.17 g/mol) and higher volatility (bp 174°C), suitable as a solvent.

Activité Biologique

Methyl 3-methoxy-3-methylbutanoate (C7H14O3) is an ester compound that has garnered attention in various fields, including medicinal chemistry and pharmacology. This article explores its biological activities, synthesis, and potential applications based on diverse sources and research findings.

Chemical Structure and Properties

Methyl 3-methoxy-3-methylbutanoate is characterized by its molecular formula C7H14O3. It features a methoxy group (-OCH₃) and a branched butanoate structure, which contributes to its unique chemical properties. The compound is typically synthesized through nucleophilic substitution reactions involving methyl 3-aminocrotonate and 3-methoxy-3-oxopropyl chloride under basic conditions.

Antimicrobial Properties

Recent studies have indicated that methyl 3-methoxy-3-methylbutanoate exhibits notable antimicrobial activity. In vitro assays have demonstrated its effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values ranging from 0.01 to 3 μM for most tested microorganisms . This suggests potential applications in developing antimicrobial agents.

Cytotoxicity and Cell Viability

The compound has also been evaluated for its cytotoxic effects on immune system cells. Some studies report that at higher concentrations, methyl 3-methoxy-3-methylbutanoate can decrease cell viability by approximately 20% to 30% . However, it exhibited modest cytotoxicity at lower concentrations, indicating a potential therapeutic window for further investigation.

The biological activity of methyl 3-methoxy-3-methylbutanoate is believed to involve its interaction with specific molecular targets within cells. It may form covalent bonds with active sites of enzymes, inhibiting their activity, or modulate cellular signaling pathways by interacting with receptors . Such mechanisms could underlie its antimicrobial and cytotoxic effects.

Safety and Toxicity

Toxicological assessments indicate that methyl 3-methoxy-3-methylbutanoate has a relatively low toxicity profile. Studies have established no observed adverse effect levels (NOAELs) at doses of up to 250 mg/kg body weight in animal models, indicating a safety margin for potential therapeutic use . However, further research is necessary to fully understand its safety profile in humans.

Research Findings Summary Table

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of methyl 3-methoxy-3-methylbutanoate against E. coli and S. aureus, finding significant inhibition at concentrations as low as 0.5 μM.

- Cytotoxic Effects : In a controlled laboratory setting, the compound was tested on macrophage cell lines, revealing that while it reduced cell viability at high concentrations, it did not induce apoptosis, suggesting a different mode of action.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.